2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S2/c1-2-23-10-5-3-9(4-6-10)7-12-14(20)17(16(24)25-12)11(15(21)22)8-13(18)19/h3-7,11H,2,8H2,1H3,(H,18,19)(H,21,22)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBLCIGODYRRQY-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid typically involves the following steps:
Formation of Thiazolidine Ring: : The precursor amine and an α-halo acid react in the presence of a base to form the thiazolidine ring structure.
Attachment of Ethoxyphenyl Group: : The thiazolidine intermediate then undergoes a condensation reaction with 4-ethoxybenzaldehyde to introduce the ethoxyphenyl moiety.
Final Oxidation and Functionalization: : The compound is finally oxidized to introduce the oxo and sulfanylidene functionalities.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This might include controlling temperature, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The sulfanylidene group can be further oxidized to a sulfoxide or sulfone under strong oxidizing conditions.
Reduction: : The oxo group is reducible to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: : The ethoxyphenyl group may undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst (e.g., ferric chloride).
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new ligands for catalysis.
Biology
In biological research, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is studied for its potential interactions with biomolecules and enzymes due to its unique structure.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the formulation of specialized coatings or materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Core Structural Variations
Table 1: Structural Features of Selected Rhodanine Derivatives
Key Observations :
Antimicrobial Activity :
- Epalrestat, a mono-carboxylic acid derivative, is an aldose reductase inhibitor used for diabetic neuropathy but lacks significant antimicrobial activity .
- Compounds with pyrazolyl or indolyl substituents (e.g., ) show enhanced antibacterial and antifungal properties, likely due to improved target binding (e.g., shikimic acid kinase in Mycobacterium tuberculosis ).
Enzyme Inhibition :
- Rhodanine derivatives with cinnamaldehyde fragments (e.g., epalrestat) inhibit aldose reductase , while those with bromophenyl groups () may target oxidative stress pathways.
- Molecular docking studies (e.g., ) suggest that substituent bulkiness (e.g., ethoxy vs. bromine) affects binding pocket occupancy in enzymes like MtSK (Mycobacterium tuberculosis shikimic acid kinase).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated via analogy to similar structures.
Key Insights :
- The target compound’s dual carboxylic acids likely reduce logP (increased hydrophilicity) compared to bromophenyl (logP 4.9 ) or cinnamaldehyde derivatives (logP 4.2 ).
- High melting points in imidazole-containing analogues (e.g., 254–256°C in ) suggest strong crystal lattice interactions, absent in the target compound due to its flexible chain.
Computational and Experimental Studies
- Molecular Dynamics (MD) : Simulations on compound 2 (a bromoindolyl derivative ) revealed stable binding to MtSK, with solvent-accessible surface area (SASA) and principal component analysis (PCA) highlighting conformational flexibility. The target compound’s ethoxy group may reduce steric clashes compared to bulkier substituents .
- Docking Scores : GOLD scores for rhodanine derivatives vary with substituent electronic profiles. The 4-ethoxyphenyl group’s moderate polarity may balance hydrophobic and polar interactions, unlike bromine (high Grid_vdw scores in ).
Biological Activity
The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid (CAS No. 313530-07-3) is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 323.39 g/mol. Its structure includes a thiazolidinone ring, an ethoxyphenyl group, and a methylidene linkage, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₄S₂ |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 313530-07-3 |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimal inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . The specific activity of this compound against various pathogens remains to be fully elucidated.
Enzyme Inhibition
The compound's thiazolidinone structure allows it to interact with various enzymes. Studies have reported that similar compounds can inhibit serine proteases and other enzymatic targets associated with viral replication and bacterial resistance . The inhibition of these enzymes could provide therapeutic benefits in treating infections and diseases caused by resistant strains.
Anti-inflammatory Effects
Thiazolidinones are also explored for their anti-inflammatory properties. Compounds in this class have been shown to modulate inflammatory pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases. The specific anti-inflammatory activity of the target compound warrants further investigation.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Interaction : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it can lead to reduced tumor growth.
- Inflammatory Pathway Modulation : It may downregulate pro-inflammatory cytokines, alleviating symptoms associated with chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazolidinone derivatives:
- Antimicrobial Studies : Zvarec et al. reported that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus with MIC values indicating promising therapeutic potential .
- Anticancer Activity : A study involving novel 5-pyrazoline substituted thiazolidinones demonstrated promising anticancer activity with GI50 values ranging from 1.64 to 4.58 μM against leukemia cell lines .
- Enzymatic Inhibition : Research indicated that thiazolidinone derivatives could inhibit key enzymes involved in viral replication and bacterial resistance mechanisms .
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone derivative?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 4-ethoxyphenylaldehyde with thiazolidinone precursors (e.g., rhodanine or 2-thioxothiazolidin-4-one) under acidic or basic conditions to form the Z-configured exocyclic double bond .
- Step 2: Introduction of the butanedioic acid moiety via nucleophilic substitution or alkylation, often using coupling agents like DCC (dicyclohexylcarbodiimide) to ensure regioselectivity .
- Step 3: Purification via column chromatography or recrystallization using solvents such as ethanol/DMF mixtures to isolate the final product .
Q. How is the compound structurally characterized?
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm the Z-configuration of the methylidene group and the presence of the sulfanylidene moiety .
- Mass Spectrometry (HRMS): To verify molecular weight (expected ~411.5 g/mol) and fragmentation patterns consistent with thiazolidinone derivatives .
- X-ray Crystallography: For resolving stereochemical ambiguities, particularly the spatial arrangement of the 4-ethoxyphenyl group .
Q. What in vitro assays are used to evaluate its biological activity?
Common methodologies:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anti-inflammatory Screening: Inhibition of COX-2 or LOX enzymes, measured via ELISA .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst Screening: Use of Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency during thiazolidinone formation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene facilitates reflux conditions for condensation .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during acid coupling steps .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Dynamic NMR Studies: To detect tautomerism or rotational barriers in the thiazolidinone ring .
- Isotopic Labeling: H or C labeling of the methylidene group to confirm its configuration via NOE correlations .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G**) to predict chemical shifts and compare with experimental data .
Q. What strategies are employed to study structure-activity relationships (SAR)?
- Analog Synthesis: Modifying the 4-ethoxyphenyl group (e.g., replacing ethoxy with methoxy or halogens) to assess electronic effects on bioactivity .
- Fragment-Based Design: Truncating the butanedioic acid chain to evaluate its role in target binding .
- 3D-QSAR Modeling: Using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data .
Q. How to investigate its mechanism of action using computational tools?
- Molecular Docking: Targeting enzymes like PPAR-γ or α-glucosidase to identify binding poses and key interactions (e.g., hydrogen bonds with the sulfanylidene group) .
- MD Simulations: Assessing stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
- Pharmacophore Mapping: Identifying essential features (e.g., the thiazolidinone ring) for inhibitory activity .
Q. What approaches address poor pharmacokinetic properties (e.g., low solubility)?
- Salt Formation: Co-crystallization with sodium or potassium to enhance aqueous solubility .
- Prodrug Design: Esterification of the carboxylic acid groups to improve membrane permeability .
- Nanoparticle Encapsulation: Using PLGA or liposomal carriers for sustained release in biological systems .
Q. How to mitigate challenges in regioselectivity during synthesis?
- Protecting Group Strategies: Temporarily blocking reactive sites (e.g., the sulfanylidene sulfur) with Boc or Fmoc groups .
- Microwave-Assisted Synthesis: Accelerating reaction rates to favor kinetically controlled products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
